molecular formula C20H28Cl2N2O3 B587391 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride CAS No. 159304-24-2

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride

Cat. No.: B587391
CAS No.: 159304-24-2
M. Wt: 415.355
InChI Key: MTBHSTNTYZXUBR-UHFFFAOYSA-N
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Description

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride typically involves several steps. One common method starts with the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a piperazine ring, which is known for its pharmacological significance, particularly in developing drugs targeting various diseases.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

  • Piperazine moiety : Provides a scaffold for interaction with biological targets.
  • Dimethoxyphenol group : Contributes to the compound's lipophilicity and potential for receptor binding.

Biological Activity Overview

Research studies have indicated that this compound exhibits a range of biological activities, including antiviral, antibacterial, and anticancer properties. Below is a summary of its effects based on recent research findings.

Antiviral Activity

A significant area of research has focused on the compound's potential as an antiviral agent. Studies have demonstrated that derivatives of this compound can inhibit viral entry, particularly against the Ebola virus. For instance, compounds structurally related to this piperazine derivative showed effective inhibition with an EC50 value as low as 0.64 µM and selectivity indices indicating favorable therapeutic windows .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. In vitro studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, specific modifications to the piperazine ring have resulted in compounds with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

The anticancer activity of piperazine derivatives is well-documented. The target compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may interfere with cellular signaling pathways critical for cancer cell survival .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFocusKey Findings
Study 1Antiviral ActivityCompounds exhibited EC50 values ranging from 0.64 µM to 0.93 µM against Ebola virus, highlighting their potential as antiviral agents .
Study 2Antibacterial ActivityEvaluated derivatives showed MIC values against S. aureus and E. coli, demonstrating comparable efficacy to established antibiotics .
Study 3Anticancer ActivityInduced apoptosis in various cancer cell lines; specific pathways involved were identified through mechanistic studies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the piperazine ring or the phenolic part can significantly alter its pharmacological profile:

  • Substituents on the piperazine ring : The presence of different substituents can enhance binding affinity to specific receptors.
  • Dimethoxy groups : These groups increase lipophilicity and improve membrane permeability.

Properties

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2,3-dimethoxyphenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3.2ClH/c1-24-18-9-8-17(19(23)20(18)25-2)15-22-12-10-21(11-13-22)14-16-6-4-3-5-7-16;;/h3-9,23H,10-15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHSTNTYZXUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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